molecular formula C25H22N2O2 B7687920 N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7687920
M. Wt: 382.5 g/mol
InChI Key: ULTKSXRLJKTBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as DMABNQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been shown to modulate the activity of certain signaling pathways, such as the JNK and ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been shown to protect against oxidative stress-induced neurotoxicity, which is implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to readily penetrate cell membranes. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide research, including the exploration of its potential applications in drug discovery and development, the elucidation of its mechanism of action, and the development of new synthetic methods for N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and related compounds. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may also have potential applications in the development of organic electronic devices, such as organic light-emitting diodes and organic photovoltaics.

Synthesis Methods

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbenzoyl chloride with 2-amino-3-methylphenol to produce 2,3-dimethyl-N-(2-hydroxy-3-methylphenyl)benzamide. This compound is then reacted with 2-chloromethylquinoline to yield N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In materials science, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been explored for its potential use in organic electronic devices.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-9-8-14-23(18(17)2)27(25(29)19-10-4-3-5-11-19)16-21-15-20-12-6-7-13-22(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTKSXRLJKTBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.